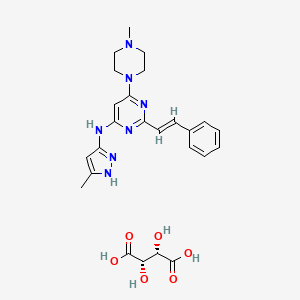

ENMD-2076 Tartrate

Description

Properties

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7.C4H6O6/c1-16-14-20(26-25-16)23-19-15-21(28-12-10-27(2)11-13-28)24-18(22-19)9-8-17-6-4-3-5-7-17;5-1(3(7)8)2(6)4(9)10/h3-9,14-15H,10-13H2,1-2H3,(H2,22,23,24,25,26);1-2,5-6H,(H,7,8)(H,9,10)/b9-8+;/t;1-,2-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWWHPZQLVVAPT-PCWHHUEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=CC(=NC(=N2)C=CC3=CC=CC=C3)N4CCN(CC4)C.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)NC2=CC(=NC(=N2)/C=C/C3=CC=CC=C3)N4CCN(CC4)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735339 | |

| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1291074-87-7 | |

| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ENMD-2076 Tartrate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENMD-2076 is an orally active, multi-targeted small molecule kinase inhibitor that has demonstrated potent anti-proliferative and anti-angiogenic activity in a range of preclinical and clinical settings.[1][2] This technical guide provides an in-depth overview of the mechanism of action of ENMD-2076 tartrate, focusing on its core molecular targets and the resultant downstream cellular effects. Quantitative data from key studies are summarized, detailed experimental methodologies are provided, and critical signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers and drug development professionals.

Core Mechanism of Action: Multi-Targeted Kinase Inhibition

ENMD-2076 exerts its therapeutic effects by selectively targeting key protein kinases involved in cell cycle regulation and angiogenesis.[1][2] Its primary mechanism of action involves the inhibition of Aurora A kinase, a critical regulator of mitosis, and several receptor tyrosine kinases (RTKs) that drive angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2]

Inhibition of Aurora A Kinase and Disruption of Mitosis

Aurora A is a serine/threonine kinase that plays a pivotal role in various stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Overexpression of Aurora A is common in many human cancers and is associated with genomic instability and tumorigenesis. ENMD-2076 is a potent and selective inhibitor of Aurora A.[2]

The inhibition of Aurora A by ENMD-2076 leads to a cascade of downstream effects, including:

-

G2/M Phase Cell Cycle Arrest: By disrupting mitotic progression, ENMD-2076 causes cells to accumulate in the G2 and M phases of the cell cycle.[3]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[3]

Anti-Angiogenic Activity through RTK Inhibition

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. ENMD-2076 targets several key RTKs that are central to this process:

-

VEGFRs: ENMD-2076 inhibits VEGFR2 (KDR) and VEGFR3 (Flt-4), which are the primary receptors for VEGF-A and VEGF-C/D, respectively.[4][5] This blockade disrupts downstream signaling pathways, including the PLCγ, MAPK, and PI3K/Akt pathways, ultimately inhibiting endothelial cell proliferation, migration, and survival.

-

FGFRs: The inhibitor also targets FGFR1 and FGFR2, which are activated by fibroblast growth factors and contribute to tumor angiogenesis and cell survival.[4][5]

-

Other Pro-Angiogenic Kinases: ENMD-2076 also shows inhibitory activity against other kinases implicated in angiogenesis, such as PDGFRα and Src.[3][4]

The combined inhibition of these pro-angiogenic kinases results in a significant reduction in tumor vascularization, as observed in preclinical models.[6]

Quantitative Data: Kinase Inhibition and Cellular Activity

The following tables summarize the quantitative data on the inhibitory activity of ENMD-2076 against various kinases and its anti-proliferative effects on cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of ENMD-2076

| Kinase Target | IC50 (nM) |

| Flt3 | 1.86[3][4] |

| Aurora A | 14[2][3][4] |

| Flt4/VEGFR3 | 15.9[3][4] |

| KDR/VEGFR2 | 58.2[3][4] |

| PDGFRα | 56.4[3][4] |

| FGFR2 | 70.8[3][4] |

| Src | 56.4[3][4] |

| FGFR1 | 92.7[3][4] |

| c-Kit | 120[6] |

| Aurora B | 350[2][3] |

Table 2: In Vitro Anti-Proliferative Activity of ENMD-2076 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Wide range of solid tumor and hematopoietic cancer cell lines | Various | 0.025 - 0.7[1][2] |

| Human leukemia cell lines | Leukemia | 0.025 - 0.53[3] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of ENMD-2076, based on published studies.

In Vitro Kinase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of ENMD-2076 against a panel of purified kinases.

Methodology:

-

Reagents and Materials:

-

Recombinant human kinase enzymes (e.g., Aurora A, VEGFR2).

-

Appropriate peptide substrates for each kinase.

-

ATP (at a concentration near the Km for each enzyme).

-

This compound (dissolved in DMSO).

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

96-well or 384-well assay plates.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

-

Procedure:

-

Prepare serial dilutions of ENMD-2076 in kinase assay buffer.

-

Add a fixed amount of the kinase enzyme to each well of the assay plate.

-

Add the serially diluted ENMD-2076 or vehicle control (DMSO) to the wells.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent and a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each ENMD-2076 concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the ENMD-2076 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cell Proliferation Assay (Sulforhodamine B Assay)

Objective: To determine the anti-proliferative effect of ENMD-2076 on adherent cancer cell lines.[2]

Methodology:

-

Reagents and Materials:

-

Adherent cancer cell line of interest.

-

Complete cell culture medium.

-

This compound (dissolved in DMSO).

-

96-well cell culture plates.

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).

-

10% Trichloroacetic acid (TCA), cold.

-

10 mM Tris base solution.

-

-

Procedure:

-

Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.[2]

-

Treat the cells with a range of concentrations of ENMD-2076 (e.g., 0.01 to 100 µM) or vehicle control.

-

Incubate the plates for a specified period (e.g., 72-96 hours) in a humidified incubator at 37°C and 5% CO2.[2]

-

Fix the cells by gently adding cold TCA to each well and incubating for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye with Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition for each ENMD-2076 concentration relative to the vehicle-treated control.

-

Determine the IC50 value as described for the kinase inhibition assay.

-

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of ENMD-2076 in a murine xenograft model.

Methodology:

-

Animals and Cell Lines:

-

Immunocompromised mice (e.g., nude or SCID mice).

-

Human cancer cell line of interest.

-

-

Procedure:

-

Subcutaneously implant a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer ENMD-2076 orally at a predetermined dose and schedule (e.g., daily). The control group receives the vehicle.

-

Measure tumor volume (e.g., using calipers) and body weight at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate the tumor growth inhibition (TGI) for the ENMD-2076 treated group compared to the control group.

-

Perform statistical analysis to determine the significance of the anti-tumor effect.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by ENMD-2076 and a typical experimental workflow for its preclinical evaluation.

Caption: Inhibition of Aurora A kinase by ENMD-2076 disrupts mitosis, leading to cell cycle arrest and apoptosis.

Caption: ENMD-2076 inhibits VEGFR and FGFR signaling, blocking downstream pathways and angiogenesis.

Caption: A typical preclinical evaluation workflow for a kinase inhibitor like ENMD-2076.

Conclusion

This compound is a potent, orally bioavailable, multi-targeted kinase inhibitor with a well-defined mechanism of action that combines anti-proliferative and anti-angiogenic activities. Its ability to concurrently inhibit Aurora A kinase and key pro-angiogenic RTKs provides a strong rationale for its continued investigation in various cancer types. This guide has provided a comprehensive overview of its mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of its core biological effects, to aid in the ongoing research and development of this promising therapeutic agent.

References

- 1. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. aacrjournals.org [aacrjournals.org]

ENMD-2076: A Multi-Targeted Aurora A Kinase Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ENMD-2076 is an orally bioavailable, multi-targeted kinase inhibitor with potent activity against Aurora A kinase and several other kinases implicated in tumor proliferation and angiogenesis.[1][2] This small molecule has demonstrated anti-tumor efficacy in a range of preclinical models and has been evaluated in multiple clinical trials for various cancer types, including triple-negative breast cancer, ovarian clear cell carcinoma, and fibrolamellar carcinoma.[3][4][5] This technical guide provides a comprehensive overview of ENMD-2076, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction

The Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[2] Overexpression of Aurora A kinase is frequently observed in human cancers and is associated with poor prognosis, making it an attractive target for cancer therapy.[6] ENMD-2076 was identified as a potent inhibitor of Aurora A kinase, but it also exhibits inhibitory activity against a panel of other kinases involved in angiogenesis and cell proliferation, including VEGFR, FGFR, and Flt3.[1][7] This multi-targeted profile suggests that ENMD-2076 may exert its anti-tumor effects through a dual mechanism of inhibiting both cell division and the formation of new blood vessels that supply tumors.[1]

Mechanism of Action

ENMD-2076's primary mechanism of action is the inhibition of Aurora A kinase, a key regulator of mitotic events.[6] Inhibition of Aurora A leads to defects in centrosome separation, spindle assembly, and cytokinesis, ultimately resulting in G2/M cell cycle arrest and apoptosis.[8][9] In addition to its effects on mitosis, ENMD-2076 also potently inhibits several receptor tyrosine kinases involved in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1][10] By targeting kinases such as VEGFR2/KDR, FGFR1/2, and PDGFRα, ENMD-2076 can disrupt tumor vasculature and inhibit tumor growth.[6][10]

Signaling Pathway

The following diagram illustrates the key signaling pathways targeted by ENMD-2076.

ENMD-2076 inhibits both cell proliferation via Aurora A kinase and angiogenesis through VEGFR/FGFR/PDGFR blockade.

Preclinical Data

Kinase Inhibitory Activity

ENMD-2076 has been shown to inhibit a range of kinases with varying potency. The half-maximal inhibitory concentrations (IC50) for key targets are summarized in the table below.

| Kinase Target | IC50 (nM) |

| Flt3 | 1.86[9] |

| Aurora A | 14[8][9] |

| Flt4/VEGFR3 | 15.9[9] |

| PDGFRα | 56.4[9] |

| KDR/VEGFR2 | 58.2[9] |

| FGFR2 | 70.8[9] |

| FGFR1 | 92.7[9] |

| c-Kit | 120[7] |

| Aurora B | 350[6][10] |

In Vitro Anti-proliferative Activity

ENMD-2076 has demonstrated potent anti-proliferative activity across a wide variety of human cancer cell lines.

| Cell Line Type | IC50 Range (µM) |

| Human Solid Tumor & Hematopoietic Cancer | 0.025 - 0.7[1][8] |

| Human Leukemia | 0.025 - 0.53[9] |

| Multiple Myeloma | 2.99 - 7.06[8] |

In Vivo Anti-tumor Efficacy

In vivo studies using tumor xenograft models have shown that oral administration of ENMD-2076 can lead to significant tumor growth inhibition or regression.[1] Efficacy has been observed in models of breast cancer, colon cancer, melanoma, leukemia, and multiple myeloma.[1] For example, in preclinical models of p53-mutated triple-negative breast cancer, ENMD-2076 treatment at 200 mg/kg once daily resulted in significant tumor growth inhibition.[11]

Clinical Data

ENMD-2076 has been evaluated in several Phase I and Phase II clinical trials.

Phase I Study in Advanced Solid Tumors

A Phase I study in patients with advanced solid tumors established the maximum tolerated dose (MTD) at 160 mg/m².[7] The most common drug-related adverse events were hypertension, nausea/vomiting, and fatigue.[7] Dose-proportional exposure was observed, with a half-life of 27.3 to 38.3 hours after a single dose.[7] Two patients with platinum-refractory/resistant ovarian cancer experienced partial responses.[7]

Phase II Study in Triple-Negative Breast Cancer (TNBC)

In a Phase II trial for patients with advanced or metastatic TNBC, single-agent ENMD-2076 resulted in a 6-month clinical benefit rate (CBR) of 16.7%, which included two partial responses.[3] The average duration of benefit was 6.5 cycles.[3] Common adverse events included hypertension, fatigue, diarrhea, and nausea.[3]

Phase II Study in Ovarian Clear Cell Carcinoma (OCCC)

A Phase II study in patients with recurrent OCCC did not meet its primary efficacy endpoint.[5] However, the overall 6-month progression-free survival (PFS) rate was 22%.[5] Notably, loss of ARID1A expression correlated with a better PFS, suggesting a potential predictive biomarker.[5]

Phase II Study in Advanced Fibrolamellar Carcinoma (FLC)

In a Phase II trial for advanced FLC, single-agent ENMD-2076 showed limited efficacy, with one partial response (3%) and 57% of patients having stable disease.[4] The study concluded that there was no rationale for further investigation of ENMD-2076 as a monotherapy in this patient population.[4]

| Clinical Trial Phase | Cancer Type | Key Outcomes |

| Phase I | Advanced Solid Tumors | MTD: 160 mg/m²; 2 partial responses in ovarian cancer patients[7] |

| Phase II | Triple-Negative Breast Cancer | 6-month CBR: 16.7%; 2 partial responses[3] |

| Phase II | Ovarian Clear Cell Carcinoma | 6-month PFS rate: 22%; ARID1A loss correlated with better PFS[5] |

| Phase II | Advanced Fibrolamellar Carcinoma | 1 partial response (3%); 57% stable disease[4] |

Experimental Protocols

In Vitro Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of ENMD-2076 against a panel of recombinant human kinases.

-

Methodology: Recombinant kinase enzymes and appropriate kinase assay kits (e.g., PanVera Z'-Lyte) are used.[8] The assay measures the phosphorylation of a synthetic peptide substrate by the kinase in the presence of varying concentrations of ENMD-2076. The amount of phosphorylated substrate is quantified, typically using fluorescence or luminescence, and the IC50 value is calculated from the dose-response curve.

Cell Proliferation Assay

-

Objective: To assess the anti-proliferative effect of ENMD-2076 on cancer cell lines.

-

Methodology:

-

For adherent cell lines: Cells are plated in 96-well plates at a low density (e.g., 500 cells/well).[6]

-

For non-adherent cell lines: Cells are plated at a higher density (e.g., 5,000 cells/well).[6]

-

Cells are incubated with a range of ENMD-2076 concentrations for a specified period (e.g., 96 hours).[6]

-

Cellular proliferation is measured using an appropriate assay, such as the sulforhodamine B (SRB) assay, which measures total protein content as an indicator of cell mass.[6]

-

IC50 values are determined from the resulting dose-response curves.

-

In Vivo Tumor Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of ENMD-2076 in a living organism.

-

Methodology:

-

Cancer cells are mixed with a basement membrane matrix (e.g., Matrigel) and injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[6]

-

Tumors are allowed to grow to a specified size (e.g., 500-750 mm³).[6]

-

Mice are then treated with ENMD-2076, typically administered orally once daily.[11]

-

Tumor volume is measured regularly to assess treatment efficacy.

-

At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., Western blotting for target kinase phosphorylation).[6]

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for the preclinical evaluation of ENMD-2076.

A standard preclinical workflow for evaluating the anti-cancer properties of ENMD-2076.

Conclusion

ENMD-2076 is a multi-targeted kinase inhibitor with a unique mechanism of action that combines the inhibition of Aurora A kinase-driven cell proliferation with the blockade of key angiogenic pathways. Preclinical studies have consistently demonstrated its potent anti-tumor activity in a variety of cancer models. While clinical trial results have been mixed, with notable activity in some heavily pretreated patient populations, the identification of potential predictive biomarkers, such as ARID1A status in ovarian clear cell carcinoma, suggests that a more targeted clinical development strategy could unlock the full therapeutic potential of ENMD-2076. Further research is warranted to refine patient selection strategies and explore rational combination therapies to enhance the efficacy of this promising anti-cancer agent.

References

- 1. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase II Multicenter, Open-Label Study of Oral ENMD-2076 for the Treatment of Patients with Advanced Fibrolamellar Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Clinical and Molecular Phase II Trial of Oral ENMD-2076 in Ovarian Clear Cell Carcinoma (OCCC): A Study of the Princess Margaret Phase II Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of ENMD-2076, a Novel Angiogenic and Aurora Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

ENMD-2076: A Technical Guide to its Anti-Angiogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-2076 is an orally active, multi-targeted small molecule kinase inhibitor demonstrating a unique dual mechanism of action that encompasses both anti-proliferative and potent anti-angiogenic activity.[1][2][3] Its ability to selectively target key kinases involved in cell cycle regulation and the formation of new blood vessels provides a strong preclinical rationale for its development as a therapeutic agent for a range of human cancers, including solid tumors and hematopoietic malignancies.[1][4] This technical guide provides an in-depth overview of the anti-angiogenic properties of ENMD-2076, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its function.

Core Mechanism of Anti-Angiogenesis

The anti-angiogenic effects of ENMD-2076 are primarily driven by its potent inhibition of several receptor tyrosine kinases crucial for the angiogenesis process.[2][5] By targeting these kinases, ENMD-2076 effectively disrupts the signaling cascades that lead to endothelial cell proliferation, migration, and the formation of new vascular networks, which are essential for tumor growth and metastasis.[6][7]

The principal targets of ENMD-2076 in the context of angiogenesis include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically, ENMD-2076 inhibits VEGFR2/KDR and VEGFR3. VEGFR2 is the main mediator of the mitogenic, migratory, and survival signals of VEGF in endothelial cells.[6][7][8]

-

Fibroblast Growth Factor Receptors (FGFRs): The compound shows inhibitory activity against FGFR1 and FGFR2, disrupting another key signaling pathway that promotes angiogenesis.[1][8]

-

Platelet-Derived Growth Factor Receptor α (PDGFRα): Inhibition of PDGFRα further contributes to the anti-angiogenic effect.[2][8]

In addition to these direct anti-angiogenic targets, ENMD-2076 is a selective inhibitor of Aurora A kinase, a serine-threonine kinase essential for mitosis.[1][2][8] This anti-proliferative action on tumor cells complements its anti-angiogenic effects, providing a multi-pronged attack on cancer progression.[3]

Quantitative Data

The inhibitory activity and anti-proliferative efficacy of ENMD-2076 have been quantified across numerous preclinical studies. The following tables summarize this key data.

Table 1: Kinase Inhibitory Profile of ENMD-2076

| Kinase Target | IC50 (nmol/L) | Primary Function |

|---|---|---|

| Aurora A | 14[2][8][9] | Mitosis, Cell Cycle |

| Flt3 | 1.86 - 2[8][10] | Hematopoiesis, Angiogenesis |

| VEGFR2/KDR | 7 - 58.2 [3][9][10] | Angiogenesis |

| VEGFR3/Flt4 | 15.9 - 16 [8][9][10] | Angiogenesis, Lymphangiogenesis |

| FGFR1 | 70.8 - 71 [8][9][10] | Angiogenesis, Cell Proliferation |

| FGFR2 | 92.7 - 93 [8][9][10] | Angiogenesis, Cell Proliferation |

| PDGFRα | 56 - 56.4 [8][9][10] | Angiogenesis, Cell Growth |

| Src | 56.4[10] | Cell Growth, Migration |

| Kit | 120[8] | Cell Survival, Proliferation |

| Aurora B | 350[2][8] | Mitosis, Cell Cycle |

Table 2: In Vitro Anti-proliferative Activity of ENMD-2076

| Cell Line | Cancer Type | IC50 (µmol/L) |

|---|---|---|

| Various Solid Tumor & Hematopoietic Lines | Breast, Colon, Melanoma, Leukemia, etc. | 0.025 - 0.7[1][2][4] |

| Human Leukemia Cell Lines (10 lines) | Acute Myeloid Leukemia (AML) | 0.025 - 0.53[10] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Endothelial | 0.15[10] |

| Triple-Negative Breast Cancer (TNBC) Lines | Breast | 7 of 10 lines had IC50 ≤ 1[11] |

Table 3: Summary of In Vivo Anti-Angiogenic and Antitumor Efficacy

| Xenograft Model | Cancer Type | Dose Administered | Key Outcomes |

|---|---|---|---|

| HT-29 | Colorectal Cancer | 100 or 200 mg/kg (oral, daily) | Tumor growth inhibition and regression; Significant tumor blanching (loss of vascularity); Reduced vascular permeability and perfusion (DCE-MRI).[5][12] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 100 mg/kg (daily) | Significant decrease in tumor growth.[8] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Not specified | Static tumor growth for 40 days.[8] |

| Patient-Derived Xenografts (3 models) | Colorectal Cancer | 100 mg/kg | Tumor growth inhibition in all three models.[5] |

| FGF-driven Matrigel Plug | Angiogenesis Model | Not specified | Prevention of new blood vessel formation and regression of established vessels.[1][2][4] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the anti-angiogenic properties of ENMD-2076.

References

- 1. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VEGF/VEGFR pathway inhibitors as anti-angiogenic agents: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Predictive Biomarkers of Sensitivity to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Assessment of the in vivo antitumor effects of ENMD-2076, a novel multitargeted kinase inhibitor, against primary and cell line-derived human colorectal cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

ENMD-2076: A Technical Guide to a Multi-Targeted Kinase Inhibitor

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of ENMD-2076, a potent, orally bioavailable, multi-targeted kinase inhibitor. The document details its chemical structure, physicochemical properties, mechanism of action, and key experimental data, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

ENMD-2076 is a synthetic small molecule belonging to the 2,4-diaminopyrimidine class of compounds.[1] Its chemical structure is characterized by a central pyrimidine ring, which serves as a scaffold for various functional groups that contribute to its kinase inhibitory activity.

Table 1: Chemical Identifiers and Properties of ENMD-2076

| Property | Value |

| IUPAC Name | (E)-N-(5-methyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-styrylpyrimidin-4-amine (2R,3R)-2,3-dihydroxysuccinate[2] |

| Molecular Formula | C21H25N7[3] |

| Molecular Weight | 375.47 g/mol [3] |

| CAS Number | 934353-76-1[3] |

| SMILES String | CC1=CC(NC2=NC(/C=C/C3=CC=CC=C3)=NC(N4CCN(CC4)C)=C2)=NN1[3] |

| Appearance | White to light yellow solid[3] |

Table 2: Solubility of ENMD-2076

| Solvent | Solubility |

| DMSO | ≥ 31 mg/mL (82.56 mM)[3] |

| Water | Insoluble[4] |

| Ethanol | Insoluble[4] |

Mechanism of Action: A Multi-Pronged Attack on Cancer Signaling

ENMD-2076 exerts its anti-cancer effects by targeting several key signaling pathways crucial for tumor growth, proliferation, and angiogenesis.[5][6] Its primary targets are Aurora kinases, Vascular Endothelial Growth Factor Receptors (VEGFRs), and FMS-like tyrosine kinase 3 (Flt3).[7]

Inhibition of Aurora Kinase Signaling

ENMD-2076 is a potent inhibitor of Aurora kinases, particularly Aurora A, which are serine/threonine kinases that play a critical role in mitotic progression.[5][8] By inhibiting Aurora A, ENMD-2076 disrupts the formation of the mitotic spindle, leading to G2/M cell cycle arrest and subsequent apoptosis.[1]

Disruption of Angiogenesis via VEGFR Inhibition

ENMD-2076 targets VEGFRs, key receptors in the signaling pathway of VEGF, a potent pro-angiogenic factor. By inhibiting VEGFR, ENMD-2076 blocks the downstream signaling cascade, including the PI3K/Akt and MAPK pathways, thereby inhibiting endothelial cell proliferation and migration, which are essential for the formation of new blood vessels.[9][10]

Targeting Hematological Malignancies through Flt3 Inhibition

ENMD-2076 is also a potent inhibitor of Flt3, a receptor tyrosine kinase often mutated and constitutively activated in acute myeloid leukemia (AML).[11][12] Inhibition of Flt3 by ENMD-2076 blocks downstream signaling pathways such as STAT5, PI3K/Akt, and MAPK, leading to the suppression of leukemic cell proliferation and survival.[13]

Biological Activity and Efficacy

The multi-targeted nature of ENMD-2076 results in a broad spectrum of anti-cancer activity across various tumor types.[2] Its efficacy has been demonstrated through numerous in vitro and in vivo studies.

Table 3: In Vitro Kinase Inhibitory Activity of ENMD-2076 (IC50 values)

| Kinase Target | IC50 (nM) |

| Flt3 | 1.86[7] |

| Aurora A | 14[7] |

| VEGFR2/KDR | 58.2[7] |

| VEGFR3/Flt4 | 15.9[7] |

| FGFR1 | 92.7[7] |

| FGFR2 | 70.8[7] |

| Src | 56.4[7] |

| PDGFRα | 56.4[7] |

Table 4: In Vitro Anti-proliferative Activity of ENMD-2076 (IC50 values)

| Cell Line | Cancer Type | IC50 (µM) |

| MV4:11 | Leukemia | 0.025 - 0.53[3] |

| HT29 | Colon Carcinoma | Not specified, but effective[3] |

| A375 | Melanoma | Not specified, but effective[3] |

| Multiple Myeloma Cell Lines | Multiple Myeloma | 2.99 - 7.06[5] |

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ENMD-2076 against target kinases.[5]

Methodology:

-

Recombinant human kinase enzymes (e.g., Aurora A, VEGFR2) are used.

-

Assays are performed in a kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ENMD-2076 is serially diluted to a range of concentrations.

-

The kinase, a specific peptide substrate, and ATP (at a concentration near the Km for each enzyme) are incubated with the various concentrations of ENMD-2076.

-

Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radiometric assays (33P-ATP) or fluorescence-based assays.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the ENMD-2076 concentration and fitting the data to a sigmoidal dose-response curve.[5]

Cell Proliferation Assay (Sulforhodamine B Assay)

Objective: To assess the anti-proliferative effect of ENMD-2076 on adherent cancer cell lines.[5]

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of ENMD-2076 for a specified period (e.g., 72 hours).

-

After treatment, the cells are fixed with trichloroacetic acid.

-

The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.

-

Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-based solution.

-

The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm).

-

The percentage of cell growth inhibition is calculated relative to untreated control cells.[5]

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of ENMD-2076 in a living organism.[14]

Methodology:

-

Human cancer cells (e.g., HT-29 colon cancer cells) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[14]

-

Tumors are allowed to grow to a palpable size.

-

The mice are then randomized into control and treatment groups.

-

ENMD-2076 is administered orally at various doses (e.g., 100 or 200 mg/kg) daily for a defined period (e.g., 28 days). The vehicle used for administration is typically sterile water.[14]

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, the tumors are excised and may be used for further analysis, such as immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).[14]

Synthesis Overview

While a detailed, step-by-step synthesis protocol for ENMD-2076 is proprietary, its structure as a 2,4-diaminopyrimidine derivative suggests a synthetic route common for this class of compounds. The synthesis of such molecules often involves the condensation of a guanidine derivative with a β-dicarbonyl compound or its equivalent.[15] A plausible general approach would involve the sequential reaction of a substituted pyrimidine with different amines to introduce the side chains at the 2 and 4 positions.

Conclusion

ENMD-2076 is a promising multi-targeted kinase inhibitor with a well-defined mechanism of action that involves the disruption of key signaling pathways in cancer. Its potent in vitro and in vivo activity against a range of tumor types highlights its potential as a therapeutic agent. This technical guide provides a solid foundation of its chemical and biological properties for researchers and drug development professionals seeking to further explore its therapeutic applications.

References

- 1. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The radiosensitizing effect of the aurora kinase inhibitors, ENMD-2076, on canine mast cell tumors in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. selleckchem.com [selleckchem.com]

- 12. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

- 14. Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrimidine - Wikipedia [en.wikipedia.org]

ENMD-2076 Preclinical In Vitro Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vitro studies of ENMD-2076, a potent, orally bioavailable small molecule kinase inhibitor. ENMD-2076 exhibits a unique dual mechanism of action, targeting both key regulators of cell proliferation and critical drivers of angiogenesis. This document summarizes its inhibitory activity, cellular effects, and the underlying signaling pathways, offering a valuable resource for researchers in oncology and drug development.

Core Inhibitory Activity of ENMD-2076

ENMD-2076 is a multi-targeted kinase inhibitor with potent activity against Aurora A kinase and various receptor tyrosine kinases (RTKs) involved in angiogenesis.[1][2] Its inhibitory profile has been characterized through extensive in vitro kinase assays.

Table 1: Kinase Inhibition Profile of ENMD-2076

| Target Kinase | IC50 (nM) | Key Function |

| Aurora A | 1.86 - 14 | Mitotic progression, cell cycle control |

| Flt3 | 1.86 - 14 | Hematopoietic cell proliferation and differentiation |

| KDR/VEGFR2 | 58.2 | Angiogenesis, endothelial cell survival |

| Flt4/VEGFR3 | 15.9 | Lymphangiogenesis |

| FGFR1 | 92.7 | Angiogenesis, cell proliferation, and survival |

| FGFR2 | 70.8 | Angiogenesis, cell proliferation, and survival |

| Src | 56.4 | Cell growth, differentiation, and survival |

| PDGFRα | - | Cell proliferation and migration |

| Aurora B | 350 | Cytokinesis, chromosome segregation |

Data compiled from multiple sources.[3]

Antiproliferative Activity in Cancer Cell Lines

ENMD-2076 has demonstrated broad antiproliferative activity across a wide spectrum of human solid tumor and hematopoietic cancer cell lines. The half-maximal inhibitory concentration (IC50) values typically range from 0.025 to 0.7 µmol/L.[1][2]

Table 2: Antiproliferative Activity of ENMD-2076 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Leukemia | ||

| MV4;11 | Acute Myeloid Leukemia | 0.025 |

| THP-1 | Acute Myeloid Leukemia | - |

| Kasumi-1 | Acute Myeloid Leukemia | - |

| Multiple Myeloma | ||

| IM9 | Multiple Myeloma | 2.99 - 7.06 (range for multiple MM lines) |

| ARH-77 | Multiple Myeloma | " |

| U266 | Multiple Myeloma | " |

| RPMI 8226 | Multiple Myeloma | " |

| MM.1S | Multiple Myeloma | " |

| MM.1R | Multiple Myeloma | " |

| NCI-H929 | Multiple Myeloma | " |

| Breast Cancer | ||

| MDA-MB-231 | Triple-Negative Breast Cancer | ≤ 1 |

| MDA-MB-468 | Triple-Negative Breast Cancer | ≤ 1 |

| Multiple TNBC lines | Triple-Negative Breast Cancer | 7 out of 10 lines had IC50 ≤ 1 µM |

| Colon Cancer | ||

| HCT116 | Colorectal Carcinoma | - |

| HT29 | Colorectal Carcinoma | - |

| Other Solid Tumors | ||

| A375 | Melanoma | - |

| HUVEC | Human Umbilical Vein Endothelial Cells | 0.15 |

IC50 values are approximate and can vary based on experimental conditions. Data compiled from multiple sources.[3][4]

Mechanism of Action: Dual Inhibition of Proliferation and Angiogenesis

ENMD-2076 exerts its anticancer effects through a dual mechanism involving the induction of cell cycle arrest and apoptosis, and the inhibition of angiogenic signaling pathways.

Cell Cycle Arrest at G2/M Phase

A hallmark of ENMD-2076's antiproliferative activity is the induction of a G2/M phase cell cycle arrest.[3][5] This is a direct consequence of the inhibition of Aurora A kinase, a key regulator of mitotic entry and spindle formation. In vitro studies have shown a dose-dependent increase in the population of cells in the G2/M phase following treatment with ENMD-2076.[3]

Induction of Apoptosis

Following cell cycle arrest, ENMD-2076 induces apoptosis in cancer cells.[3] Mechanistic studies have revealed the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspases 3, 8, and 9, and Poly (ADP-ribose) polymerase (PARP).[6][7] Furthermore, ENMD-2076 treatment leads to the downregulation of the anti-apoptotic protein Mcl-1 and the upregulation of pro-apoptotic proteins such as Bak, Bad, and Bax.[7]

Inhibition of Angiogenic Signaling

ENMD-2076's anti-angiogenic properties stem from its inhibition of key receptor tyrosine kinases, including VEGFR2, FGFR1, and FGFR2.[1] In vitro, ENMD-2076 has been shown to inhibit the autophosphorylation of VEGFR2 in response to VEGF stimulation in human umbilical vein endothelial cells (HUVECs).[3] This blockade of pro-angiogenic signaling pathways is crucial to its antitumor efficacy.

Signaling Pathway Modulation

ENMD-2076's multitargeted nature allows it to modulate several critical signaling pathways implicated in cancer progression.

Diagram 1: ENMD-2076 Signaling Pathway Inhibition

Caption: ENMD-2076 inhibits key kinases in proliferation and angiogenesis pathways.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the activity of ENMD-2076.

Cell Proliferation Assay (Sulforhodamine B - SRB)

This assay is used to determine the antiproliferative effects of ENMD-2076 on adherent cancer cell lines.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete culture medium

-

ENMD-2076 stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

Procedure:

-

Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of ENMD-2076 in complete culture medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control. Incubate for 72-96 hours.

-

Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake on a plate shaker for 5-10 minutes to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Diagram 2: SRB Assay Experimental Workflow

Caption: Workflow for determining cell proliferation using the SRB assay.

In Vitro Kinase Inhibition Assay

This assay measures the ability of ENMD-2076 to inhibit the activity of specific kinases.

Materials:

-

Recombinant active kinase (e.g., Aurora A)

-

Kinase-specific substrate (e.g., Kemptide for Aurora A)

-

ATP, [γ-32P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

ENMD-2076 stock solution (in DMSO)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase reaction buffer, the specific kinase, and its substrate.

-

Inhibitor Addition: Add varying concentrations of ENMD-2076 or vehicle control (DMSO) to the reaction tubes.

-

Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-32P]ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Radioactivity Measurement: Measure the amount of incorporated 32P in the substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of ENMD-2076 and determine the IC50 value.

Diagram 3: In Vitro Kinase Assay Workflow

Caption: Workflow for assessing in vitro kinase inhibition.

Western Blot Analysis for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of key signaling proteins in response to ENMD-2076 treatment.

Materials:

-

Cancer cell lines

-

ENMD-2076

-

Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Aurora A, anti-total-Aurora A, anti-phospho-VEGFR2, anti-total-VEGFR2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with ENMD-2076 for the desired time. Lyse the cells in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody against the total protein to normalize for loading differences.

Conclusion

The preclinical in vitro data for ENMD-2076 strongly support its profile as a potent, dual-acting inhibitor of proliferation and angiogenesis. Its ability to target multiple key oncogenic pathways, induce cell cycle arrest and apoptosis, and inhibit a broad range of cancer cell lines provides a solid rationale for its continued investigation in clinical settings. The detailed protocols and data presented in this guide serve as a comprehensive resource for researchers working to further elucidate the mechanisms of ENMD-2076 and explore its therapeutic potential.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. 2.8. In Vitro Aurora Kinase Assay [bio-protocol.org]

- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 6. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

ENMD-2076: A Multi-Targeted Kinase Inhibitor in In Vivo Xenograft Models

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ENMD-2076 is a novel, orally active small molecule kinase inhibitor demonstrating significant potential in preclinical cancer models. Its mechanism of action is characterized by a dual attack on tumor growth, targeting both angiogenesis and cell proliferation through the inhibition of a unique profile of kinases. This technical guide provides a comprehensive overview of the in vivo efficacy of ENMD-2076 in various xenograft models, detailing experimental protocols, summarizing key quantitative data, and visualizing its complex signaling pathways.

ENMD-2076 selectively inhibits Aurora A, a key regulator of mitosis, and several receptor tyrosine kinases crucial for angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2] This multi-targeted approach has resulted in tumor regression or complete growth inhibition in a range of human solid tumor and hematopoietic cancer xenograft models, including those derived from breast, colon, melanoma, leukemia, and multiple myeloma cell lines.[1]

Mechanism of Action

ENMD-2076's anti-tumor activity stems from its ability to simultaneously disrupt critical pathways involved in cell division and the formation of new blood vessels that supply tumors with essential nutrients. The primary targets of ENMD-2076 include:

-

Aurora A Kinase: Inhibition of Aurora A disrupts the mitotic spindle formation, leading to G2/M phase cell cycle arrest and subsequent apoptosis (programmed cell death).[3][4]

-

Angiogenic Kinases: By targeting VEGFR2/KDR, FGFR1, and FGFR2, ENMD-2076 impedes the signaling cascades that promote the growth of new blood vessels (angiogenesis) within the tumor microenvironment.[1] This leads to a reduction in tumor vascularity and perfusion.[5]

-

Other Proliferation-Associated Kinases: ENMD-2076 also shows inhibitory activity against Flt3, a kinase often implicated in hematologic malignancies.[1][3]

This multifaceted mechanism provides a strong rationale for its application across a spectrum of cancer types.

In Vivo Xenograft Studies: Quantitative Data Summary

The efficacy of ENMD-2076 has been demonstrated in numerous in vivo xenograft models. The following tables summarize the quantitative outcomes from key studies, showcasing the compound's potent anti-tumor activity.

| Tumor Type | Cell Line | Dose (mg/kg) | Treatment Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |

| Colorectal Cancer | HT-29 | 100 or 200 | Oral, daily for 28 days | Initial tumor growth inhibition followed by regression.[5] | [5] |

| Hepatocellular Carcinoma | SMMC-7721 | 100 | Oral, daily for 20 days | 73.67% TGI (significantly greater than sorafenib).[6] | [6] |

| Hepatocellular Carcinoma | QGY-7703 | 100 | Oral, daily for 20 days | 76.59% TGI (significantly greater than sorafenib).[6] | [6] |

| Hepatocellular Carcinoma | HepG2 | 100 | Oral, daily for 20 days | 80.12% TGI (significantly greater than sorafenib).[6] | [6] |

| Breast Cancer | MDA-MB-468 | 100 | Not specified | Statistically significant tumor inhibition (P < 0.01).[7] | [7] |

| Breast Cancer | MDA-MB-231 | 100 | Not specified | Statistically significant tumor inhibition (P < 0.05).[7] | [7] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following section outlines the protocols for establishing and evaluating ENMD-2076 efficacy in xenograft models.

General Xenograft Model Establishment

-

Cell Culture: Human cancer cell lines (e.g., HT-29, SMMC-7721, HepG2) are cultured in appropriate media and conditions to ensure logarithmic growth.[2][6]

-

Animal Models: Immunocompromised mice, such as NCr nude or CB.17 SCID mice, are typically used to prevent rejection of human tumor cells.[2]

-

Tumor Implantation: A suspension of 2 x 10⁶ to 30 x 10⁶ cancer cells, often mixed with Matrigel, is injected subcutaneously into the flank of the mice.[2]

-

Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size (e.g., 100-750 mm³) before the initiation of treatment. Tumor volume is measured regularly using calipers.[2][6]

ENMD-2076 Administration and Efficacy Assessment

-

Drug Formulation and Administration: ENMD-2076 is administered orally, typically dissolved in water.[2][5] Dosing schedules can vary but are often daily.[5][6]

-

Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition, calculated by comparing the tumor volumes in treated mice to those in a vehicle-treated control group.[5][6] Other endpoints may include tumor regression and survival analysis.

-

Pharmacodynamic Studies: To assess the in vivo effects of ENMD-2076 on its targets, tumors are often harvested at specific time points after a single dose. Western blot analysis can then be used to measure the phosphorylation status of target kinases like Aurora A, VEGFR2, and Flt3.[1] Immunohistochemistry for markers of proliferation (Ki-67) and apoptosis can also be performed.[5]

Functional Imaging Protocols

Functional imaging techniques provide non-invasive methods to assess the biological effects of ENMD-2076 in real-time.

-

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This technique is used to measure tumor vascular permeability and perfusion. It can reveal the anti-angiogenic effects of ENMD-2076, often observed as a significant reduction in these parameters.[5]

-

¹⁸F-FDG Positron Emission Tomography (PET): PET scans with the glucose analog ¹⁸F-FDG are employed to assess tumor metabolic activity. A decrease in ¹⁸F-FDG uptake is indicative of a reduction in metabolic activity and can correlate with the anti-proliferative effects of the drug.[5]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.

Caption: ENMD-2076 inhibits key signaling pathways involved in angiogenesis and cell proliferation.

Caption: A generalized workflow for evaluating ENMD-2076 efficacy in in vivo xenograft models.

Conclusion

ENMD-2076 has consistently demonstrated robust anti-tumor activity across a variety of preclinical in vivo xenograft models. Its unique dual mechanism of action, targeting both angiogenesis and cell proliferation, underscores its potential as a valuable therapeutic agent. The data and protocols summarized in this guide provide a solid foundation for further research and development of this promising compound. Clinical trials have been conducted to evaluate the safety and efficacy of ENMD-2076 in various cancer types, including ovarian, breast, and colorectal cancer.[8][9] The preclinical evidence strongly supports the continued investigation of ENMD-2076, both as a monotherapy and in combination with other anti-cancer agents.

References

- 1. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. A Clinical and Molecular Phase II Trial of Oral ENMD-2076 in Ovarian Clear Cell Carcinoma (OCCC): A Study of the Princess Margaret Phase II Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

ENMD-2076: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-2076 is an orally bioavailable, multi-targeted small molecule kinase inhibitor that has demonstrated potential in the treatment of various cancers. Its unique mechanism of action, targeting both cell proliferation and angiogenesis, has made it a subject of significant preclinical and clinical investigation. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of ENMD-2076, summarizing key data from published studies to inform ongoing research and development efforts.

Pharmacodynamics: Dual Inhibition of Mitosis and Angiogenesis

ENMD-2076 exerts its anti-cancer effects by selectively inhibiting key kinases involved in two critical pathways for tumor growth and survival: cell cycle regulation and angiogenesis.[1]

Mechanism of Action

The primary targets of ENMD-2076 include Aurora kinase A, a key regulator of mitosis, and several receptor tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1] The inhibition of Aurora A kinase disrupts the formation of the mitotic spindle, leading to G2/M phase cell cycle arrest and subsequent apoptosis in tumor cells that overexpress this kinase.[2][3] Concurrently, the inhibition of angiogenic kinases impedes the formation of new blood vessels, cutting off the tumor's supply of nutrients and oxygen.[1]

The dual mechanism of ENMD-2076, combining antimitotic and antiangiogenic activities in a single agent, offers a potential advantage over therapies that target only a single pathway.[4]

Target Inhibition and In Vitro Potency

ENMD-2076 has shown potent and selective inhibitory activity against a range of kinases in in vitro assays. The half-maximal inhibitory concentrations (IC50) for key targets are summarized in the table below.

| Target Kinase | IC50 (nM) |

| Flt3 | 1.86[5] |

| Aurora A | 14[5] |

| Flt4/VEGFR3 | 15.9[5] |

| KDR/VEGFR2 | 58.2[5] |

| Src | 56.4[5] |

| FGFR2 | 70.8[5] |

| FGFR1 | 92.7[5] |

| c-Kit | 120[6] |

| Aurora B | 350[6] |

| FGFR3 | 500[6] |

Table 1: In vitro inhibitory activity of ENMD-2076 against a panel of kinases.

In cellular assays, ENMD-2076 effectively inhibits the autophosphorylation of key kinases. For instance, it inhibits Flt3 ligand-induced Flt3 autophosphorylation in THP-1 cells with an IC50 of 28 nM and stem cell factor-induced Kit autophosphorylation in MO7e cells with an IC50 of 40 nM.[5] Furthermore, it inhibits VEGFR2/KDR autophosphorylation with an IC50 of 7 nM.[5]

In Vitro and In Vivo Pharmacodynamic Effects

Preclinical studies have demonstrated the potent antiproliferative and pro-apoptotic activity of ENMD-2076 across a wide range of human cancer cell lines, with IC50 values typically ranging from 0.025 to 0.7 µmol/L.[1] In vivo, ENMD-2076 has been shown to induce regression or complete inhibition of tumor growth in xenograft models of breast, colon, melanoma, leukemia, and multiple myeloma.[1] Pharmacodynamic studies in these models confirmed sustained inhibition of Aurora A, Flt3, VEGFR2/KDR, and FGFR1 and 2 activation following a single oral dose.[1]

A key pharmacodynamic biomarker of ENMD-2076's antiangiogenic activity is the reduction in plasma levels of soluble VEGFR2 (sVEGFR2).[7] In a Phase I clinical trial, decreased plasma sVEGFR2 was observed in patients post-treatment, indicating in vivo inhibition of the VEGFR2 pathway.[7]

Signaling Pathway of ENMD-2076 Inhibition

Caption: Dual inhibitory action of ENMD-2076 on cell cycle and angiogenesis.

Pharmacokinetics

The pharmacokinetic profile of ENMD-2076 has been characterized in a Phase I clinical trial involving patients with advanced solid tumors.[7] The drug is administered orally and exhibits a predictable and dose-proportional exposure.[7]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration, ENMD-2076 is rapidly absorbed, with the time to maximum plasma concentration (Tmax) ranging from 3 to 7.8 hours after a single dose.[7] The terminal half-life (t1/2) of ENMD-2076 after a single dose is between 27.3 and 38.3 hours.[7] An active metabolite, ENMD-2060, has also been identified.[8]

Clinical Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic parameters of ENMD-2076 from the Phase I study.

| Parameter | Value |

| Administration Route | Oral[7] |

| Tmax (single dose) | 3 - 7.8 hours[7] |

| t1/2 (single dose) | 27.3 - 38.3 hours[7] |

| Exposure | Dose-proportional[7] |

Table 2: Summary of clinical pharmacokinetic parameters of ENMD-2076.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Kinase Inhibition Assays

Objective: To determine the in vitro potency of ENMD-2076 against a panel of recombinant human kinases.

Methodology:

-

Kinase Panel: A panel of recombinant human kinases was used.[9]

-

Assay Principle: The inhibitory activity of ENMD-2076 was determined by measuring the reduction in kinase activity in the presence of the compound. ATP concentrations were set at the apparent Km for each enzyme.[9]

-

IC50 Determination: For kinases showing significant inhibition at a screening concentration of 1 µmol/L, full 10-point dose-response curves were generated to determine the IC50 values.[9]

Cellular Proliferation Assays

Objective: To evaluate the antiproliferative effect of ENMD-2076 on various cancer cell lines.

Methodology:

-

Cell Lines: A wide range of human solid tumor and hematopoietic cancer cell lines were used.[1]

-

Adherent Cell Lines: 500 cells per well were plated in a 96-well plate and incubated with nine different concentrations of ENMD-2076 (spanning 0.3 nmol/L to 125 µmol/L) for 96 hours.[9]

-

Suspension Cell Lines: 5,000 cells per well were plated in a 96-well plate.[9]

-

Proliferation Measurement: Cellular proliferation was measured using the sulforhodamine B (SRB) assay.[9]

In Vivo Xenograft Tumor Models

Objective: To assess the in vivo antitumor efficacy of ENMD-2076.

Methodology:

-

Animal Models: NCr nude or CB.17 SCID mice were used.[9]

-

Tumor Implantation: 2 x 10^6 to 30 x 10^6 cancer cells mixed with Matrigel were injected subcutaneously.[9]

-

Treatment: When tumors reached a size of approximately 500–750 mm^3, mice were treated with a single oral dose of ENMD-2076 in water.[9]

-

Pharmacodynamic Analysis: Tumors were harvested at various time points post-treatment to assess the inhibition of target kinases.[9]

Clinical Trial Workflow for Phase I Study

Caption: Workflow of the Phase I clinical trial of ENMD-2076.

Phase I Clinical Trial in Advanced Solid Tumors

Objective: To determine the maximum tolerated dose (MTD), pharmacokinetic and pharmacodynamic profiles, and preliminary antitumor activity of ENMD-2076.[7]

Methodology:

-

Patient Population: 67 patients with refractory advanced solid malignancies were enrolled.[7]

-

Study Design: A standard 3+3 dose-escalation design was used.[7]

-

Dosing: ENMD-2076 was administered orally once daily on a continuous dosing schedule. Dose levels evaluated were 60, 80, 120, 200, and 160 mg/m^2.[7]

-

Pharmacokinetic Analysis: Plasma concentrations of ENMD-2076 and its active metabolite, ENMD-2060, were determined using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method.[8] Pharmacokinetic parameters were calculated on days 1, 28, and 30 to 35 of the first cycle.[7]

-

Pharmacodynamic Assessment: Plasma levels of sVEGFR2 were measured to assess in vivo target engagement.[7]

Conclusion

ENMD-2076 is a promising multi-targeted kinase inhibitor with a well-defined dual mechanism of action against key pathways in cancer progression. Its favorable pharmacokinetic profile, characterized by oral bioavailability and dose-proportional exposure, supports its clinical development. The pharmacodynamic effects, including potent inhibition of Aurora A and angiogenic kinases, have been demonstrated both preclinically and in early clinical trials. The data summarized in this technical guide provide a solid foundation for further research into the therapeutic potential of ENMD-2076 and the identification of patient populations most likely to benefit from this novel agent.

References

- 1. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Facebook [cancer.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Phase I safety, pharmacokinetic, and pharmacodynamic study of ENMD-2076, a novel angiogenic and Aurora kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of ENMD-2076, a Novel Angiogenic and Aurora Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

Discovery and Synthesis of ENMD-2076: An In-depth Technical Guide

Abstract

ENMD-2076 is a multi-targeted small molecule kinase inhibitor with a dual mechanism of action, exhibiting both anti-proliferative and anti-angiogenic properties. Developed for oral administration, it has shown potent inhibitory activity against Aurora A kinase, a critical regulator of mitosis, as well as a variety of receptor tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs). This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of ENMD-2076, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and Rationale

ENMD-2076 was identified through a targeted drug discovery program aimed at developing novel anti-cancer agents with a multi-faceted mechanism of action. The primary target, Aurora A kinase, is a serine/threonine kinase that plays a pivotal role in cell cycle regulation, particularly during mitosis. Its overexpression is frequently observed in a wide range of human cancers and is often associated with poor prognosis. The rationale for targeting Aurora A was to induce mitotic arrest and subsequent apoptosis in rapidly dividing tumor cells.

In addition to its potent activity against Aurora A, ENMD-2076 was found to inhibit a panel of receptor tyrosine kinases essential for angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. By co-targeting both proliferation and angiogenesis, ENMD-2076 was designed to offer a more robust anti-tumor effect compared to single-target agents.

Chemical Synthesis

ENMD-2076 is a synthetic pyrimidine-based compound. While the precise, step-by-step synthesis protocol is proprietary and typically detailed in patents, the general synthetic strategy for this class of molecules involves the construction of the core pyrimidine scaffold followed by the addition of various side chains through coupling reactions. The synthesis of 4-aminopyrimidine derivatives, a common scaffold in kinase inhibitors, often starts from materials like ethyl 3-ethoxypropionate and involves multi-step reactions. The development of ENMD-2076 as a tartrate salt was a key step in its formulation as an orally bioavailable drug.

Mechanism of Action and Signaling Pathways

ENMD-2076 exerts its anti-neoplastic effects through the inhibition of two critical pathways in cancer progression: cell cycle regulation and angiogenesis.

-

Inhibition of Mitosis: ENMD-2076 is a potent and selective inhibitor of Aurora A kinase. By inhibiting Aurora A, it disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in cancer cells.

-

Inhibition of Angiogenesis: The compound also targets key receptor tyrosine kinases that drive angiogenesis, including VEGFR2/KDR, FGFR1, and FGFR2. This blockade of pro-angiogenic signaling pathways impedes the formation of new blood vessels within the tumor microenvironment, thereby restricting tumor growth and metastasis.

The dual inhibition of these pathways is illustrated in the following diagram:

Caption: Dual inhibitory mechanism of ENMD-2076.

Preclinical Data

In Vitro Kinase Inhibition

ENMD-2076 has demonstrated potent inhibitory activity against a range of kinases. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Kinase Target | IC50 (nM) |

| Aurora A | 14 |

| Flt3 | 1.86 - 3 |

| Src | 23 |

| VEGFR2/KDR | 15 - 58.2 |

| FGFR1 | 38 - 92.7 |

| FGFR2 | 67 - 70.8 |

| PDGFRα | 56.4 - 59 |

| Aurora B | 350 |

| c-Kit | 100 - 350 |

In Vitro Anti-proliferative Activity

The anti-proliferative effects of ENMD-2076 have been evaluated across a broad panel of human cancer cell lines. The concentration required for 50% growth inhibition (GI50) is presented for selected cell lines.

| Cell Line | Cancer Type | GI50 (µM) |

| HCT-116 | Colon | 0.025 - 0.7 |

| HT-29 | Colon | 0.025 - 0.7 |

| A375 | Melanoma | 0.025 - 0.7 |

| MDA-MB-231 | Breast | 0.025 - 0.7 |

| MV4;11 | Leukemia | 0.025 - 0.7 |

| HL60 | Leukemia | 0.025 - 0.7 |

In Vivo Anti-tumor Efficacy

ENMD-2076 has shown significant single-agent anti-tumor activity in various human tumor xenograft models in mice.

| Tumor Model | Dosing Schedule (oral) | Tumor Growth Inhibition (%) |

| HCT-116 (Colon) | 100-200 mg/kg/day | Significant inhibition/regression |

| HT-29 (Colon) | 100-200 mg/kg/day | Significant inhibition/regression |

| MDA-MB-231 (Breast) | 75-302 mg/kg/day | Significant inhibition/regression |

| A375 (Melanoma) | 100-200 mg/kg/day | Significant inhibition/regression |

| H929 (Multiple Myeloma) | 50-200 mg/kg/day | Dose-dependent inhibition |

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of ENMD-2076 against target kinases is determined using a biochemical assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

-

Preparation: All reagents, including the kinase, substrate, and ATP, are prepared in a suitable kinase buffer (e.g., Tris-HCl, pH 7.5, with MgCl2).

-

Compound Plating: ENMD-2076 is serially diluted in DMSO and then added to the wells of a 384-well microplate. Control wells contain DMSO only.

-

Kinase Reaction: The kinase reaction is initiated by adding the kinase, substrate, and ATP mixture to the wells. The final ATP concentration is typically at or near the Km value for the specific kinase.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a duration that ensures the reaction is within the linear range (e.g., 30-60 minutes).

-

Detection: The reaction is stopped, and an ADP detection reagent (such as ADP-Glo™) is added. This reagent converts the ADP generated into a luminescent signal.

-

Data Analysis: The luminescence is measured using a plate reader. The percentage of kinase activity inhibition is calculated relative to the DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (Sulforhodamine B Assay)

The anti-proliferative effect of ENMD-2076 on adherent cancer cell lines is measured using the sulforhodamine B (SRB) assay, which quantifies total cellular protein content.

Methodology:

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Drug Treatment: The cells are treated with a range of concentrations of ENMD-2076 for a specified duration (e.g., 72-96 hours).

-

Cell Fixation: The cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

-

Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% SRB solution for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing the plates multiple times with 1% acetic acid.

-

Solubilization: The plates are air-dried, and the protein-bound SRB dye is solubilized by adding 10 mM Tris base solution to each well.

-

Absorbance Measurement: The absorbance is read at approximately 510-565 nm using a microplate reader.

-

Data Analysis: The GI50 value is calculated from the dose-response curve of absorbance versus drug concentration.

In Vivo Xenograft Studies

The anti-tumor efficacy of ENMD-2076 in vivo is evaluated in immunocompromised mice bearing human tumor xenografts.

Caption: General workflow for in vivo xenograft efficacy studies.

Methodology:

-

Tumor Implantation: A suspension of human tumor cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Staging: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length × Width²) / 2.

-

Randomization and Treatment: Mice are randomized into groups to receive either vehicle control or ENMD-2076. The drug is typically administered orally once daily.

-

Monitoring: Tumor volumes and mouse body weights are measured regularly throughout the study to assess efficacy and toxicity.

-

Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), the mice are euthanized. Tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blotting for target modulation).

-